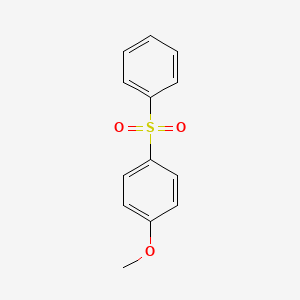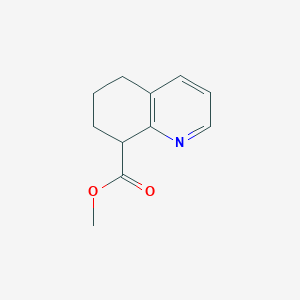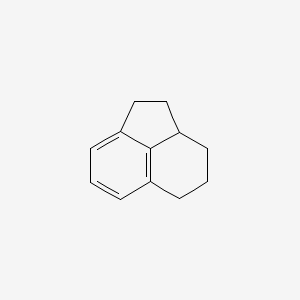
2a,3,4,5-Tetrahydroacenaphthene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2a,3,4,5-Tetrahydroacenaphthene, also known as 1,2,2a,3,4,5-Hexahydroacenaphthylene , is a chemical compound with the molecular formula C12H14 . It has an average mass of 158.240 Da and a monoisotopic mass of 158.109543 Da .
Molecular Structure Analysis
The molecular structure of 2a,3,4,5-Tetrahydroacenaphthene can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
2a,3,4,5-Tetrahydroacenaphthene is a liquid at 20 degrees Celsius . It should be stored under inert gas as it is air sensitive . It has a flash point of 108 °C, a specific gravity of 1.02 (20/20), and a refractive index of 1.56 . The appearance of this compound is colorless to light yellow to light orange clear liquid .Safety and Hazards
When handling 2a,3,4,5-Tetrahydroacenaphthene, it’s important to avoid dust formation, breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured, and all sources of ignition should be removed . In case of a spill or leak, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .
Propriétés
Numéro CAS |
26761-12-6 |
|---|---|
Formule moléculaire |
C12H14 |
Poids moléculaire |
158.24 g/mol |
Nom IUPAC |
1,2,3,3a,4,5-hexahydroacenaphthylene |
InChI |
InChI=1S/C12H14/c1-3-9-4-2-6-11-8-7-10(5-1)12(9)11/h1,3,5,11H,2,4,6-8H2 |
Clé InChI |
BDAGIAXQQBRORQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CCC3=CC=CC(=C23)C1 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


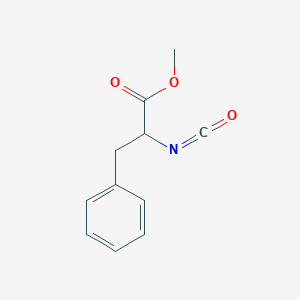
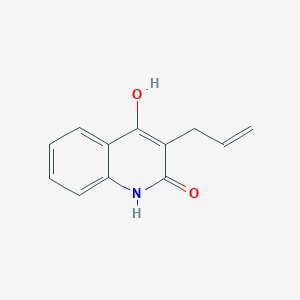
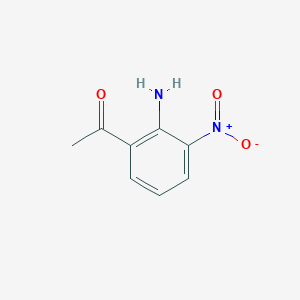
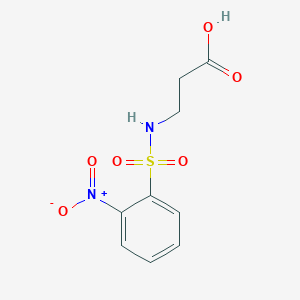
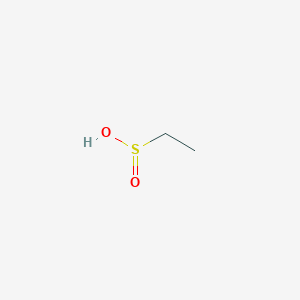
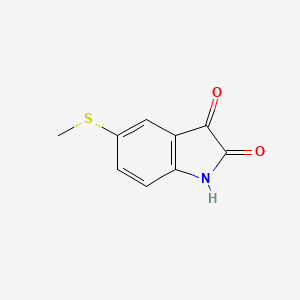
![2-Propenoic acid, 3-[4-(phenylmethoxy)phenyl]-](/img/structure/B8814436.png)
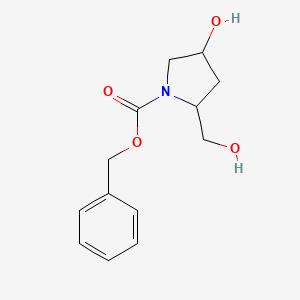
![6-(Hydroxymethyl)-2H-pyrido[3,2-b][1,4]thiazin-3(4H)-one](/img/structure/B8814455.png)
